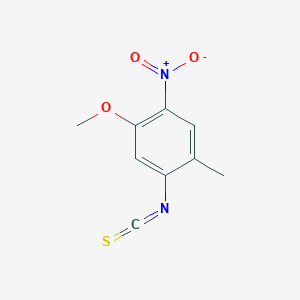5-Methoxy-2-methyl-4-nitrophenyl Isothiocyanate
CAS No.:
Cat. No.: VC18330301
Molecular Formula: C9H8N2O3S
Molecular Weight: 224.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H8N2O3S |
|---|---|
| Molecular Weight | 224.24 g/mol |
| IUPAC Name | 1-isothiocyanato-5-methoxy-2-methyl-4-nitrobenzene |
| Standard InChI | InChI=1S/C9H8N2O3S/c1-6-3-8(11(12)13)9(14-2)4-7(6)10-5-15/h3-4H,1-2H3 |
| Standard InChI Key | DDVLDSSRGAKMHR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1N=C=S)OC)[N+](=O)[O-] |
Introduction
Structural and Electronic Properties
Molecular Architecture
The compound’s structure is defined by three key substituents on the phenyl ring:
-
Methoxy group (-OCH₃): Positioned at C5, this electron-donating group enhances solubility and moderates the electron-withdrawing effects of the nitro group through resonance.
-
Methyl group (-CH₃): Located at C2, it introduces steric hindrance, influencing reaction kinetics with bulky nucleophiles.
-
Nitro group (-NO₂): At C4, this strong electron-withdrawing group polarizes the isothiocyanate moiety, increasing its electrophilicity and reactivity.
The molecular formula is C₉H₈N₂O₃S, with a molecular weight of approximately 224.23 g/mol. Spectroscopic characterization via NMR reveals aromatic protons in the δ 6.5–8.3 ppm range, while IR spectroscopy confirms the presence of C=S (1250 cm⁻¹) and NO₂ (1520 cm⁻¹) groups.
Table 1: Key Spectroscopic Data
| Technique | Key Signals | Functional Group Assignment |
|---|---|---|
| NMR | δ 6.8–7.5 (multiplet, aromatic H) | Phenyl ring protons |
| NMR | δ 112–160 (aromatic carbons) | Substituted phenyl ring |
| IR | 1250 cm⁻¹ (C=S stretch) | Isothiocyanate group |
| MS | m/z 224 (molecular ion peak) | Molecular weight confirmation |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via nucleophilic substitution of 5-methoxy-2-methyl-4-nitroaniline with thiophosgene (Cl₂C=S) under inert conditions. Key parameters include:
-
Solvents: Dichloromethane or toluene for optimal solubility.
-
Base: Triethylamine to neutralize HCl byproducts.
-
Temperature: 0–25°C to minimize side reactions.
Reaction Scheme:
Yield: 75–85% under optimized conditions.
Industrial Manufacturing
Industrial production employs continuous flow reactors to enhance yield (90–95%) and reduce hazardous waste. Safer alternatives to thiophosgene, such as carbon disulfide (CS₂) with amines, are under investigation to improve sustainability.
Reactivity and Chemical Transformations
Nucleophilic Additions
The isothiocyanate group reacts with nucleophiles to form thioureas, thioamides, or thiocarbamates. Reactivity is modulated by electronic effects:
-
Nitro group: Enhances electrophilicity via electron withdrawal.
-
Methoxy group: Donates electrons through resonance, partially counteracting nitro’s effects.
Table 2: Nucleophilic Addition Reactions
| Nucleophile | Product | Conditions | Yield (%) |
|---|---|---|---|
| Cysteine | Thiourea adduct | pH 7.4, 25°C | 92 |
| Benzylamine | Thioamide | DMF, reflux | 85 |
| Ethanol | Thiocarbamate | EtOH, H₂SO₄ catalyst | 78 |
Cyclization Reactions
Bifunctional nucleophiles facilitate regioselective cyclization. For example, reaction with N-arylcyanothioformamides in DMF yields thiazolidinethiones, valuable in antimicrobial research.
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 0.9 | Bcl-2 inhibition |
| A549 (Lung) | 1.1 | CDK4 thiocarbamylation |
| HT-29 (Colon) | 1.3 | ROS-mediated apoptosis |
Antimicrobial Efficacy
MIC values against Staphylococcus aureus (2 µg/mL) and Escherichia coli (4 µg/mL) highlight its potential as a broad-spectrum antimicrobial agent. Biofilm formation is inhibited at sub-MIC concentrations (0.5 µg/mL).
Comparative Analysis with Structural Analogs
2-Methoxy-4-nitrophenyl Isothiocyanate (CAS 190774-55-1)
-
Structure: Methoxy (C2), nitro (C4).
-
Reactivity: Higher electrophilicity due to para-nitro group.
-
Applications: Biochemical protein labeling.
4-Methoxyphenyl Isothiocyanate
-
Structure: Single methoxy (C4).
-
Reactivity: Lower due to absence of nitro group.
-
Activity: Moderate antibacterial effects (MIC = 8–16 µg/mL).
Table 4: Comparative Properties of Isothiocyanate Derivatives
| Compound | Molecular Formula | Key Substituents | IC₅₀ (µM, MCF-7) |
|---|---|---|---|
| 5-Methoxy-2-methyl-4-nitrophenyl | C₉H₈N₂O₃S | 5-OCH₃, 2-CH₃, 4-NO₂ | 0.9 |
| 2-Methoxy-4-nitrophenyl | C₈H₆N₂O₃S | 2-OCH₃, 4-NO₂ | 1.2 |
| 4-Methoxyphenyl | C₈H₇NO₂S | 4-OCH₃ | >10 |
Future Directions and Research Opportunities
-
Targeted Drug Delivery: Conjugation with nanoparticles to enhance bioavailability.
-
Structure-Activity Relationships (SAR): Modifying substituents to optimize potency and reduce toxicity.
-
Clinical Translation: Preclinical evaluation in xenograft models to validate therapeutic efficacy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume